Lucensomycin -

Lucensomycin

Catalog Number: EVT-1565013
CAS Number:
Molecular Formula: C36H53NO13
Molecular Weight: 707.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A macrolide antibiotic isolated from cultures of Streptomyces lucensis.
Overview

Lucensomycin is a polyene antibiotic produced by certain species of the genus Streptomyces, particularly Streptomyces cyanogenus. It is known for its antifungal properties and has garnered attention due to its potential applications in agricultural and medical fields. The compound was first isolated in the 1970s, but its biosynthetic pathway remained largely uncharacterized until recent studies elucidated the genetic basis for its production.

Source

Lucensomycin is primarily derived from Streptomyces cyanogenus and other related Streptomyces species. The discovery of lucensomycin's biosynthetic gene cluster has opened avenues for further exploration of its production and optimization, revealing insights into its genetic regulation and metabolic pathways .

Classification

Lucensomycin belongs to the class of compounds known as macrolides, specifically categorized as a tetraene macrolide due to its multiple conjugated double bonds in the structure. This classification is significant as it relates to its mechanism of action and biological activity against fungal pathogens .

Synthesis Analysis

Methods

The synthesis of lucensomycin involves several complex biochemical processes within the producing Streptomyces species. The biosynthetic pathway includes a series of enzymatic reactions governed by specific genes located within the lucensomycin biosynthetic gene cluster (lcm). Recent studies have successfully activated this silent pathway using genetic manipulation techniques, particularly through the expression of regulatory genes such as adpA, which significantly enhances lucensomycin production .

Technical Details

  1. Isolation: Lucensomycin is typically isolated from fermentation broths of Streptomyces cultures. The isolation process involves centrifugation, solvent extraction, and chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (greater than 90%) .
  2. Characterization: Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize lucensomycin's molecular structure and confirm its identity during isolation .
Molecular Structure Analysis

Structure

The molecular structure of lucensomycin features a complex arrangement characteristic of polyene antibiotics, including multiple conjugated double bonds that contribute to its antifungal activity. The specific structural formula has been elucidated through spectroscopic methods, revealing key functional groups essential for its bioactivity.

Data

  • Molecular Formula: C₃₃H₄₃N₃O₉
  • Molecular Weight: Approximately 605.8 g/mol
  • Structural Features: Includes a macrolide ring structure with several double bonds contributing to its reactivity and biological function .
Chemical Reactions Analysis

Reactions

Lucensomycin undergoes various chemical reactions that are vital for its activity against fungal pathogens. These reactions primarily involve interactions with cellular membranes of target organisms, leading to disruption of membrane integrity.

Technical Details

  1. Mechanism of Action: Lucensomycin binds to sterols in fungal cell membranes, disrupting their function and leading to cell death. This interaction is similar to other polyene antibiotics like amphotericin B.
  2. Chemical Stability: Studies indicate that lucensomycin maintains stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light .
Mechanism of Action

Lucensomycin exerts its antifungal effects primarily through membrane disruption. The compound binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and ultimately cell lysis.

Process

  1. Binding: Lucensomycin selectively binds to ergosterol in fungal membranes.
  2. Disruption: This binding alters membrane integrity, causing leakage of essential cellular components.
  3. Cell Death: The compromised membrane leads to cell death, effectively controlling fungal infections .

Data

  • Minimum Inhibitory Concentration (MIC): Studies report MIC values indicating effective concentrations required for antifungal activity, highlighting lucensomycin's potency against various pathogenic fungi .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid or powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under neutral pH but sensitive to alkaline conditions.
  • Reactivity: Exhibits reactivity typical of polyene compounds, particularly in the presence of strong oxidizing agents.

Relevant Data or Analyses

Physical characterization studies have provided insights into the compound's solubility profiles and stability under various environmental conditions, aiding in formulation development for potential applications .

Applications

Lucensomycin has significant potential applications in both agricultural and pharmaceutical contexts:

  • Agriculture: Due to its antifungal properties, it can be used as a biopesticide to control fungal pathogens affecting crops.
  • Medicine: Investigations into its use as an antifungal treatment highlight its potential against resistant strains of fungi, particularly in clinical settings where conventional treatments may fail .
Introduction to Lucensomycin

Historical Discovery and Early Characterization of Lucensomycin

Lucensomycin (LCM), initially termed etruscomycin or lucimycin, was first isolated in 1957 by Arcamone et al. from the actinobacterium Streptomyces lucensis strain 1163 FI (ATCC 17804) found in soil samples [1] [6]. Early studies characterized it as a polyene macrolide antibiotic with potent antifungal properties. By the 1960s, its clinical potential was recognized, though its application remained limited due to challenges in large-scale production and chemical instability [2] [6]. The compound was assigned the CAS registry number 13058-67-8 and MeSH ID D008155, cementing its identity in chemical and pharmacological databases [6].

Table 1: Historical Milestones in Lucensomycin Research

YearEventSignificance
1957Isolation by Arcamone et al.First description from S. lucensis [1]
1960sStructural elucidationIdentification as a tetraene macrolide [2]
2006–2009Discovery of derivatives (A–G)Enhanced antibacterial spectrum [1]
2021Biosynthetic gene cluster (BGC) decodingGenetic basis of production [3] [10]

Taxonomic Origins: Streptomyces spp. as Primary Producers

Lucensomycin is predominantly synthesized by soil-dwelling Streptomyces species, notably:

  • Streptomyces lucensis: The archetypal producer [1].
  • Streptomyces cyanogenus S136: Genome mining revealed a silent lcm BGC activated via genetic manipulation [3] [10].
  • Streptomyces achromogenes subsp. streptozoticus NBRC14001: Identified through genome-guided discovery in 2021 [5].

These strains employ polyketide synthase (PKS) pathways for LCM biosynthesis. Notably, in S. cyanogenus S136, the lcm BGC remains transcriptionally silent under standard lab conditions. Its expression requires overexpression of the global regulator gene adpA, which triggers LCM production by binding degenerate operator sequences in the BGC promoter region [3] [10]. Genomic analyses of Streptomyces spp. reveal that closely related strains (e.g., S. xiamenensis and S. pratensis) harbor highly variable BGCs, suggesting LCM production is a strain-specific trait acquired via horizontal gene transfer [9] [10].

Table 2: Streptomyces Producers of Lucensomycin

Species/StrainGenomic FeaturesActivation Method
S. lucensis ATCC 17804Type strain (1957)Conventional cultivation [1]
S. cyanogenus S136>30 BGCs; lcm cluster silentadpA overexpression [10]
S. achromogenes NBRC14001Type I PKS cluster homologous to lcmGenome mining + HPLC [5]

Structural Classification as a Tetraene Macrolide Antibiotic

Lucensomycin belongs to the aromatic heptaene subgroup of polyene macrolides, characterized by:

  • A 38-membered macrolactone ring with four conjugated double bonds (tetraene system) [1] [8].
  • An aminosugar moiety (D-mycosamine) attached to the ring.
  • A carboxyl group enabling salt formation [2].

Its molecular formula is C₃₆H₅₃NO₁₃ (molecular weight: 707.8 g/mol), with a distinct m/z peak at 708.35 [M + H]⁺ observable in HPLC-ESI-MS [3] [5]. The antibiotic exerts its action by binding ergosterol in fungal membranes, forming transmembrane pores that disrupt ion homeostasis. This mechanism parallels other polyenes (e.g., amphotericin B), but LCM’s tetraene system confers distinct chemical properties, including photolability and pH-dependent stability [8].

Table 3: Structural and Functional Comparison of Polyene Macrolides

FeatureLucensomycinAmphotericin BNystatin
Ring size38-membered38-membered38-membered
Double bondsTetraene (4)Heptaene (7)Hexaene (6)
Sugar moietyD-mycosamineD-mycosamineD-mycosamine
Primary activityAntifungalAntifungalAntifungal
Clinical useLimited (historical)Systemic mycosesTopical infections

Ecological and Evolutionary Significance of Polyene Macrolides

Polyene macrolides like lucensomycin serve as chemical defense agents for Streptomyces in soil ecosystems, inhibiting competing fungi and bacteria [4] [9]. Their BGCs exhibit evolutionary dynamics:

  • Horizontal gene transfer (HGT): LCM-like BGCs occur sporadically across phylogenetically divergent Streptomyces strains, suggesting HGT facilitates niche adaptation [4] [9].
  • Silent BGC prevalence: >70% of BGCs in sequenced Streptomyces genomes are transcriptionally inactive under lab conditions [10]. LCM exemplifies cryptic metabolic potential activated only under specific genetic (e.g., adpA overexpression) or environmental triggers [3] [10].
  • Ecological resilience: Polyene production correlates with survival in fungal-rich environments. For example, LCM is effective against Candida albicans and phytopathogens like Botrytis cinerea, suggesting roles in pathogen suppression [5] [14].

Modern genome-mining tools (e.g., antiSMASH) enable the identification of lcm-like BGCs in uncharacterized Streptomyces genomes, revitalizing interest in lucensomycin for agricultural (e.g., grapevine pathogen control) and biomedical applications [5] [10].

Table 4: Synonyms for Lucensomycin

SynonymSource
LucensomycinStreptomyces lucensis [1]
EtruscomycinHistorical nomenclature [6]
LucimycinINN designation [2]
LCMAbbreviation in research [5]

Generated based on data from [1] [2] [5].

Properties

Product Name

Lucensomycin

IUPAC Name

(8E,14E,16E,18E,20E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

Molecular Formula

C36H53NO13

Molecular Weight

707.8 g/mol

InChI

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5+,9-7+,10-8+,14-11+,16-15+

InChI Key

MUAOHYJGHYFDSA-MHAWMFCMSA-N

Synonyms

Etruscomycin
Lucensomycin
Lucimycin

Canonical SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Isomeric SMILES

CCCCC1C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC3C(O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.